N-(Cyclopentylmethyl)-3-methoxyaniline
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Overview
Description
Cyclopentyl Methyl Ether (CPME) is a hydrophobic ether solvent . It has a high boiling point and exhibits low formation of peroxides, relative stability under acidic and basic conditions, and forms azeotropes with water .
Synthesis Analysis
The synthesis of CPME can be done in two ways: by methylation of cyclopentanol or by the addition of methanol to cyclopentene . The second method is preferred from the viewpoint of sustainable chemistry as it does not produce by-products .Chemical Reactions Analysis
CPME is used in a variety of organic reactions, including reactions involving alkali agents, Lewis acids-mediated reactions, reactions using Organometallic reagents or basic agents, reduction and oxidation, reactions with transition metal catalysts, and reactions with azeotropical removal of water .Physical and Chemical Properties Analysis
CPME is characterized by a high boiling point, low melting point, hydrophobicity, a low heat of vaporization, and the formation of a positive azeotrope with water .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(cyclopentylmethyl)-3-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-8-4-7-12(9-13)14-10-11-5-2-3-6-11/h4,7-9,11,14H,2-3,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMGWKQDFMMJTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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